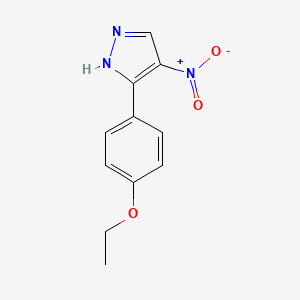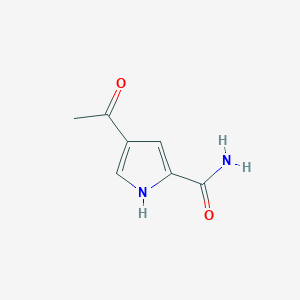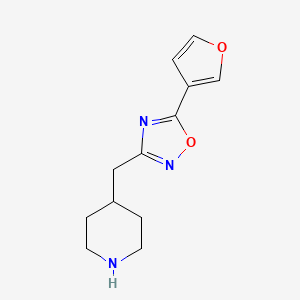
3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyphenylhydrazine with 4-nitroacetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium ethoxide or other strong bases.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-4-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-Ethoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)11-10(14(15)16)7-12-13-11/h3-7H,2H2,1H3,(H,12,13) |
Clé InChI |
SYUBWZTXJYODKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)








![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)



